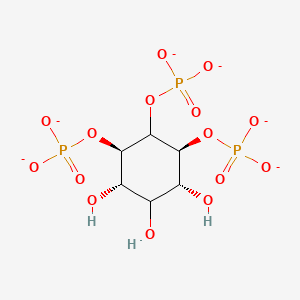

D-myo-inositol (1,2,3) trisphosphate

Description

Significance of Inositol (B14025) Polyphosphates in Cellular Regulation

Inositol polyphosphates are a diverse family of signaling molecules that play a pivotal role in nearly every aspect of eukaryotic cell function. nih.gov These molecules are involved in a wide range of cellular processes, including signal transduction, gene expression, RNA editing and export, and the regulation of protein kinases and phosphatases. nih.gov The intricate interplay between different inositol polyphosphates, which are interconverted by a suite of specific kinases and phosphatases, allows for a highly nuanced and tightly regulated signaling network. This network is crucial for maintaining cellular homeostasis and responding to external stimuli.

The most well-understood role of an inositol trisphosphate is that of D-myo-inositol (1,4,5) trisphosphate, which acts as a second messenger to mobilize intracellular calcium stores. wikipedia.org This calcium release is a key event in numerous signaling pathways that control processes such as muscle contraction, neurotransmitter release, and cell growth. physiology.org The broader family of inositol polyphosphates, with varying numbers and arrangements of phosphate (B84403) groups, contributes to a complex signaling code that is still being deciphered by researchers.

Isomeric Diversity within Inositol Trisphosphates

The phosphorylation of the myo-inositol ring can occur at any of its six hydroxyl groups, leading to a large number of possible isomers for each phosphorylated state. For inositol trisphosphate, several isomers have been identified in mammalian cells, each with a unique spatial arrangement of its three phosphate groups. This structural diversity is critical, as it dictates the specific interactions of each isomer with its downstream targets, such as receptors and enzymes.

The most extensively studied isomer is D-myo-inositol (1,4,5) trisphosphate, due to its central role in calcium signaling. wikipedia.org However, other isomers, including D-myo-inositol (1,3,4) trisphosphate, have also been identified and shown to have distinct metabolic pathways and potential signaling functions. The presence of multiple isomers suggests a sophisticated level of regulation and specificity within the inositol phosphate network, where different isomers may be generated in response to different stimuli or in different cellular compartments, leading to distinct physiological outcomes.

| Isomer | Phosphate Positions | Primary Known Function |

|---|---|---|

| D-myo-inositol (1,4,5) trisphosphate | 1, 4, 5 | Second messenger for intracellular calcium release |

| D-myo-inositol (1,3,4) trisphosphate | 1, 3, 4 | Metabolite of Ins(1,3,4,5)P4 with potential signaling roles |

| D-myo-inositol (1,2,3) trisphosphate | 1, 2, 3 | Identified as a cellular constituent; specific functions are not well-defined |

Positioning this compound within the Inositol Phosphate Network

This compound has been identified as a naturally occurring component within mammalian cells, distinguishing it as a molecule of physiological relevance. researchgate.net However, its precise position and function within the intricate inositol phosphate network are not as well-defined as those of its more studied isomers. Research has suggested that this compound is a major product of the metabolism of inositol hexakisphosphate (InsP6) in certain cell types. researchgate.net

The metabolic pathways leading to the synthesis and degradation of this compound are still under investigation. It is hypothesized that this isomer may be part of a complex web of phosphorylation and dephosphorylation reactions that dynamically regulate the levels of various inositol polyphosphates. One study has tentatively proposed a role for this compound in cellular iron handling, although this function requires further investigation. researchgate.net

| Aspect | Finding | Reference |

|---|---|---|

| Occurrence | Identified as a normal constituent of mammalian cells. | researchgate.net |

| Metabolism | Observed as a major product of inositol hexakisphosphate (InsP6) metabolism in WRK-1 cell homogenates. | researchgate.net |

| Potential Function | A possible role in cellular iron handling has been suggested. | researchgate.net |

Properties

Molecular Formula |

C6H9O15P3-6 |

|---|---|

Molecular Weight |

414.05 g/mol |

IUPAC Name |

[(1S,2R,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1?,2-,3+,4+,5-,6? |

InChI Key |

GKDKOMAJZATYAY-UYSNGIAKSA-H |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |

Synonyms |

calcium inositol 1,2,3-trisphosphate inositol 1,2,3-triphosphate inositol 1,2,3-trisphosphate Ins(1,2,3)P3 myo-inositol 1,2,3-trisphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving D Myo Inositol 1,2,3 Trisphosphate

De Novo Biosynthesis of Myo-Inositol Precursors

The foundational molecule for all inositol (B14025) phosphates, myo-inositol, is synthesized from glucose-6-phosphate (G6P) in a two-step enzymatic process. wikipedia.org The first and rate-limiting step is the isomerization of G6P to myo-inositol-1-phosphate, a reaction catalyzed by the enzyme 1-D-myo-inositol-phosphate synthase (MIPS). researchgate.net Subsequently, the enzyme inositol monophosphatase (IMPase) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol. wikipedia.orgresearchgate.net This de novo synthesis primarily occurs in the kidneys and testes in humans, producing several grams per day. wikipedia.org The resulting myo-inositol serves as the essential precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, which are integral to cellular signaling. wikipedia.org

Enzymatic Pathways Leading to Inositol Trisphosphates

Inositol trisphosphates are generated through two principal routes: the well-characterized phospholipase C-mediated hydrolysis of membrane lipids and the less direct, but significant, dephosphorylation of more complex inositol polyphosphates.

The most prominent pathway for generating a specific inositol trisphosphate isomer begins with the activation of phospholipase C (PLC). wikipedia.org Upon stimulation by various cell surface receptors, such as G protein-coupled receptors (GPCRs), PLC enzymes are activated. wikipedia.orgmdpi.com PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). wikipedia.orgmdpi.com While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble Ins(1,4,5)P3 diffuses into the cytosol. wikipedia.orgmdpi.com There, it binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm, a fundamental event in cellular signaling. wikipedia.orgmdpi.commdpi.com

Higher-order inositol polyphosphates, such as phytate, serve as reservoirs that can be broken down to release various inositol phosphate (B84403) isomers, including trisphosphates. This degradation is carried out by specific phosphatases.

Phytate, or myo-inositol hexakisphosphate (InsP6), is the primary storage form of phosphorus in plant seeds and grains. nih.govplos.org Its breakdown is catalyzed by a class of enzymes known as phytases, which hydrolyze the phosphate groups from the inositol ring in a stepwise manner. plos.org This enzymatic degradation releases a series of lower inositol polyphosphates, including various isomers of inositol trisphosphate. nih.gov

Phytases are classified based on the initial position of phosphate hydrolysis on the inositol ring. nih.govplos.org For example, a 3-phytase initiates dephosphorylation at the C3 position, while a 6-phytase begins at the C6 position. nih.govplos.org The phytate-degrading enzyme from Klebsiella terrigena, a 3-phytase, has been shown to produce intermediates such as D-Ins(1,2,6)P3 and D-Ins(2,4,5)P3 during its degradation of phytate. nih.gov The specific isomers generated depend on the type of phytase and the organism from which it originates, leading to distinct degradation pathways. openagrar.de

Multi-inositol polyphosphate phosphatases (MINPPs or MIPPs) are enzymes that dephosphorylate higher inositol polyphosphates, specifically inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6). nih.govwikipedia.org These enzymes, which belong to the family of hydrolases acting on phosphoric monoester bonds, can generate a variety of lower inositol phosphates. wikipedia.org MINPP1, for instance, is known to dephosphorylate Ins(1,3,4,5,6)P5 and InsP6 to produce several products, including Ins(1,4,5)P3. nih.gov This action provides a route for the formation of inositol trisphosphates that is independent of the PLC pathway and is linked to the metabolism of the most abundant inositol polyphosphates in the cell. nih.gov

Dephosphorylation Cascades of Higher Inositol Polyphosphates

Interconversion of Inositol Trisphosphate Isomers

The landscape of inositol phosphate signaling is made more complex by the enzymatic interconversion of different isomers. The initially produced D-myo-inositol 1,4,5-trisphosphate is not a metabolic endpoint but rather a substrate for further modification. A key pathway involves the phosphorylation of Ins(1,4,5)P3 by inositol-trisphosphate 3-kinase (IP3K) to form D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.govnih.gov This reaction is dependent on ATP and is sensitive to calcium concentrations. nih.govosti.gov

Subsequently, Ins(1,3,4,5)P4 can be dephosphorylated by a 5-phosphatase to yield a different isomer, D-myo-inositol 1,3,4-trisphosphate. nih.govosti.gov This phosphorylation/dephosphorylation sequence effectively converts the Ins(1,4,5)P3 signal into an Ins(1,3,4)P3 signal, demonstrating the dynamic and interconnected nature of the inositol phosphate network. nih.gov This ability to rapidly interconvert isomers allows cells to generate a diverse "code" of inositol polyphosphates to regulate a wide array of cellular processes. nih.gov

Data Tables

Table 1: Key Enzymes in Myo-Inositol and Inositol Trisphosphate Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |

| 1-D-myo-inositol-phosphate synthase | MIPS | Glucose-6-phosphate | myo-inositol-1-phosphate | De Novo Synthesis |

| Inositol monophosphatase | IMPase | myo-inositol-1-phosphate | myo-inositol | De Novo Synthesis |

| Phospholipase C | PLC | Phosphatidylinositol 4,5-bisphosphate (PIP2) | D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), Diacylglycerol (DAG) | PLC-Mediated Production |

| Phytase | - | myo-inositol hexakisphosphate (Phytate) | Lower inositol polyphosphates (e.g., InsP5, InsP4, InsP3 isomers) | Phytate Degradation |

| Multi-inositol polyphosphate phosphatase | MINPP/MIPP | Inositol pentakisphosphate (InsP5), Inositol hexakisphosphate (InsP6) | Lower inositol polyphosphates (e.g., Ins(1,4,5)P3) | Dephosphorylation Cascade |

| Inositol-trisphosphate 3-kinase | IP3K | D-myo-inositol 1,4,5-trisphosphate | D-myo-inositol 1,3,4,5-tetrakisphosphate | Isomer Interconversion |

| Inositol polyphosphate 5-phosphatase | - | D-myo-inositol 1,3,4,5-tetrakisphosphate | D-myo-inositol 1,3,4-trisphosphate | Isomer Interconversion |

Degradation and Turnover of Inositol Trisphosphates

The cellular concentrations and signaling functions of inositol trisphosphates (InsP₃s) are meticulously controlled through rapid metabolic turnover, involving two principal pathways: dephosphorylation and phosphorylation. nih.govguidetopharmacology.org This dynamic regulation ensures the timely termination of signals and the recycling of myo-inositol for the resynthesis of phosphoinositides. While the metabolism of the key second messenger D-myo-inositol (1,4,5)-trisphosphate (Ins(1,4,5)P₃) is well-documented, other isomers such as D-myo-inositol (1,2,3)-trisphosphate are metabolized by a complex network of enzymes with varying specificities. nih.govroyalsocietypublishing.org

The primary route for terminating the action of InsP₃ is through sequential dephosphorylation, which ultimately yields free myo-inositol. guidetopharmacology.org This process is carried out by a family of inositol polyphosphate phosphatases, which are classified based on the position of the phosphate they remove from the inositol ring (e.g., 3-, 4-, and 5-phosphatases). nih.gov

The degradation of the well-studied Ins(1,4,5)P₃ isomer proceeds as follows:

Step 1: An inositol polyphosphate 5-phosphatase specifically removes the phosphate at the 5-position of Ins(1,4,5)P₃, producing D-myo-inositol (1,4)-bisphosphate (Ins(1,4)P₂). nih.govnih.govnih.gov

Step 2: Ins(1,4)P₂ is then dephosphorylated, typically by an inositol polyphosphate 4-phosphatase or a 1-phosphatase. portlandpress.com

Step 3: The resulting inositol monophosphates are hydrolyzed by inositol monophosphatase (IMPase) to produce free myo-inositol, which can be reused for lipid synthesis. nih.govwikipedia.org

Similarly, the degradation of D-myo-inositol (1,3,4)-trisphosphate (Ins(1,3,4)P₃) involves its conversion to inositol 3,4-bisphosphate, which is then further metabolized. nih.govportlandpress.com The existence of distinct pathways for different isomers underscores the specificity of the metabolizing enzymes. nih.gov While the precise dephosphorylation sequence for D-myo-inositol (1,2,3)-trisphosphate is less characterized, it is understood to be catabolized by this family of phosphatases. Recent research has even utilized bacterial phytases to synthesize Ins(1,2,3)P₃ from higher-order inositol phosphates like InsP₆. nih.gov

An alternative metabolic fate for InsP₃ is further phosphorylation by specific kinases. guidetopharmacology.orgnih.gov For instance, Ins(1,4,5)P₃ can be phosphorylated at the 3-position by inositol (1,4,5)-trisphosphate 3-kinase (IP3K) to form D-myo-inositol 1,3,4,5-tetrakisphosphate (InsP₄). royalsocietypublishing.orgnih.gov This action terminates the Ins(1,4,5)P₃ signal and simultaneously generates a new molecule that may have its own distinct signaling roles or serve as a precursor for the synthesis of even more highly phosphorylated inositols, such as inositol pentakisphosphate (InsP₅) and inositol hexakisphosphate (InsP₆). royalsocietypublishing.orgpnas.org

The turnover of the inositol phosphate pool is remarkably rapid and responsive to cellular needs, allowing for precise control over signaling events. nih.gov This metabolic network, with its competing kinase and phosphatase activities, creates a dynamic and complex "inositol phosphate code" that is integral to coordinating a vast array of cellular processes. nih.gov

Data Table: Key Enzymes in Inositol Trisphosphate Turnover

| Enzyme | Abbreviation | Primary Substrate(s) | Primary Product(s) |

| Inositol polyphosphate 5-phosphatase | INPP5 | D-myo-inositol (1,4,5)-trisphosphate | D-myo-inositol (1,4)-bisphosphate |

| Inositol polyphosphate 1-phosphatase | D-myo-inositol (1,3,4)-trisphosphate | Inositol (3,4)-bisphosphate | |

| Inositol monophosphatase | IMPase | Inositol monophosphates | myo-inositol |

| Inositol (1,4,5)-trisphosphate 3-kinase | IP3K | D-myo-inositol (1,4,5)-trisphosphate | D-myo-inositol (1,3,4,5)-tetrakisphosphate |

Regulation of Inositol Trisphosphate Signaling and Metabolism

Post-Translational Modification of Inositol (B14025) Phosphate (B84403) Enzymes

Post-translational modifications (PTMs) are rapid and reversible mechanisms that allow cells to swiftly modulate enzyme activity in response to immediate signals. Phosphorylation and regulation by calcium/calmodulin are particularly crucial for the enzymes that metabolize inositol phosphates.

Key metabolic enzymes in the inositol phosphate pathway are direct targets for phosphorylation by several protein kinases, which can either enhance or inhibit their activity. A primary example is D-myo-inositol 1,4,5-trisphosphate 3-kinase (Ins(1,4,5)P3 3-kinase), the enzyme that converts Ins(1,4,5)P3 into D-myo-inositol 1,3,4,5-tetrakisphosphate.

Research has shown that this enzyme is a substrate for both cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). nih.gov Phosphorylation by PKA leads to an activation of the enzyme, causing a 1.8-fold increase in its maximum velocity (Vmax). nih.gov This modification occurs stoichiometrically at serine 109 on the 53-kDa polypeptide of the kinase. nih.gov Conversely, phosphorylation by PKC results in a significant inhibition of the enzyme's activity, reducing its Vmax to about one-fourth of the unphosphorylated state. nih.gov This inactivation by PKC appears to correlate with the phosphorylation of two main sites, serine 109 and serine 175. nih.gov Studies on the enzyme purified from human platelets confirm that PKC-mediated phosphorylation decreases the Vmax without altering the enzyme's affinity (Km) for its substrate. nih.gov

These phosphorylation events represent a critical point of "cross-talk" between signaling pathways that utilize different second messengers, such as cAMP, Ca2+, and diacylglycerol (the activator of PKC). nih.gov

Table 1: Regulation of Ins(1,4,5)P3 3-Kinase by Phosphorylation

| Regulating Kinase | Phosphorylation Site(s) | Effect on Enzyme Activity | Change in Vmax | Reference |

|---|---|---|---|---|

| cAMP-Dependent Protein Kinase (PKA) | Serine 109 | Activation | ▲ ~1.8-fold increase | nih.gov |

| Protein Kinase C (PKC) | Serine 109, Serine 175 | Inactivation | ▼ ~4-fold decrease | nih.govnih.gov |

Calcium (Ca2+) itself, often acting through its primary intracellular sensor calmodulin, is a potent regulator of inositol phosphate metabolism. The activity of Ins(1,4,5)P3 3-kinase is notably dependent on and stimulated by Ca2+ and calmodulin. nih.govox.ac.uk This creates a feedback mechanism where the release of Ca2+ by Ins(1,4,5)P3 can influence the rate of its own conversion to other inositol phosphates.

The regulation can be direct, as some kinase isoforms express inherent Ca2+/calmodulin-dependent enzymatic activity. nih.gov Additionally, the regulation can be indirect, mediated by other kinases. For instance, D-myo-inositol 1,4,5-trisphosphate 3-kinase A can be activated through a phosphorylation event carried out by a Ca2+/calmodulin-dependent protein kinase II (CaMKII). capes.gov.br It is important to distinguish this regulation of metabolic enzymes from the regulation of the inositol trisphosphate receptor, which is also a target of CaMKII. nih.govpnas.orgnih.gov

Table 2: Calcium/Calmodulin Regulation of Inositol Phosphate Enzymes

| Regulatory Molecule | Mechanism | Target Enzyme | Effect | Reference |

|---|---|---|---|---|

| Ca2+/Calmodulin | Direct binding/stimulation | Ins(1,4,5)P3 3-Kinase | Activation | nih.govox.ac.uk |

| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) | Phosphorylation | Ins(1,4,5)P3 3-Kinase A | Activation | capes.gov.br |

Transcriptional and Post-Transcriptional Control of Inositol Phosphate Pathway Enzymes

Beyond the immediate control exerted by PTMs, the cell also regulates the inositol phosphate pathway at the level of gene expression. This provides a slower, more sustained mechanism to adapt to long-term changes in cellular state or environmental conditions. This control can manifest through the regulation of enzymes that synthesize the pathway's ultimate precursor, myo-inositol, or the transporters that import it.

A clear example is the transcriptional control of the Sodium/myo-inositol transporter 1 (SMIT1). ucl.ac.uk The expression of the gene for SMIT1 is upregulated in response to hypertonic stress, a process controlled by the transcription factor TonEBP (Tonicity-responsive Enhancer Binding Protein). ucl.ac.uk This allows cells to increase their intracellular inositol concentration to act as an organic osmolyte. Since all inositol phosphates are derived from myo-inositol, regulating its availability is a fundamental control point for the entire pathway. ucl.ac.ukwikipedia.org

Furthermore, the de novo synthesis of myo-inositol begins with glucose-6-phosphate, linking the pathway to the cell's central metabolic state. ucl.ac.uk Transcriptional regulators sensitive to glucose metabolites, such as the ChREBP/Mondo A-Mlx complex, are therefore positioned to influence the starting flux into the inositol synthesis pathway. mdpi.com Interestingly, the inositol phosphate pathway itself can exert control over gene expression, with enzymes like inositol phosphate multikinase (IPMK) and their metabolic products being directly involved in regulating transcription, indicating a complex feedback system between the nucleus and metabolic pathways. nih.govnih.govpnas.org

Interplay with Other Signal Transduction Pathways (e.g., PI3K Pathway)

The inositol trisphosphate pathway does not operate in isolation. It is deeply integrated with other major signaling cascades, most notably the phosphoinositide 3-kinase (PI3K) pathway. This crosstalk allows cells to integrate diverse signals to produce a coordinated cellular response. researchgate.netresearchgate.net

A primary point of interaction is the competition for a common substrate: phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). nih.gov This membrane lipid is the precursor for both pathways.

PLC Pathway: Phospholipase C (PLC) cleaves PI(4,5)P2 to generate the second messengers D-myo-inositol 1,4,5-trisphosphate (which mobilizes Ca2+) and diacylglycerol (which activates PKC). youtube.comjci.org

PI3K Pathway: Class I PI3Ks phosphorylate PI(4,5)P2 at the 3-position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). nih.govfrontiersin.org PI(3,4,5)P3 serves as a docking site for proteins containing Pleckstrin Homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a central node in cell survival and growth signaling. researchgate.netfrontiersin.org

The relative activation of PLC versus PI3K determines the balance between these two powerful signaling outputs, creating a crucial decision point at the plasma membrane.

Crosstalk also occurs downstream. Akt, a key effector of the PI3K pathway, can directly phosphorylate the InsP3 receptor. pnas.org This phosphorylation inhibits the receptor's ability to release Ca2+ in response to InsP3. pnas.org This mechanism allows pro-survival signals, which are often transduced through the PI3K/Akt pathway, to actively suppress potentially pro-apoptotic Ca2+ signals generated by the inositol trisphosphate pathway. pnas.org

Table 3: Interplay Between Inositol Trisphosphate and PI3K Pathways

| Point of Crosstalk | Mechanism | Effect on InsP3 Signaling | Effect on PI3K Signaling | Reference |

|---|---|---|---|---|

| Substrate Competition | PLC and PI3K both use PI(4,5)P2 as a substrate. | PLC activation reduces substrate availability for PI3K. | PI3K activation reduces substrate availability for PLC. | nih.govfrontiersin.org |

| Downstream Regulation | Akt (a PI3K effector) phosphorylates the InsP3 Receptor. | Inhibition of InsP3-mediated Ca2+ release. | Negative feedback loop (suppresses Ca2+ signals that can impact Akt). | pnas.org |

Advanced Methodologies for Research on D Myo Inositol 1,2,3 Trisphosphate

Analytical Techniques for Isomer-Specific Detection and Quantification

Due to the existence of numerous positional isomers of inositol (B14025) phosphates, which often coexist in biological samples, isomer-specific analytical methods are crucial. These techniques are essential for accurately identifying and measuring compounds like D-myo-inositol (1,2,3) trisphosphate, distinguishing them from other trisphosphate isomers such as the well-known second messenger, inositol (1,4,5) trisphosphate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the complex mixtures of inositol phosphate (B84403) isomers found in cells and tissues. nih.gov The high polarity and structural similarity of these compounds present a significant chromatographic challenge. researchgate.net To overcome this, several HPLC-based approaches have been developed.

One common strategy is anion-exchange chromatography , where the negatively charged phosphate groups interact with a positively charged stationary phase. Elution is typically achieved by applying a salt gradient, which allows for the separation of inositol phosphates based on their total charge (i.e., the number of phosphate groups). researchgate.net

Another powerful technique is ion-pair reversed-phase HPLC . researchgate.netnih.gov In this method, an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide (B78521), is added to the mobile phase. researchgate.net This agent forms a neutral complex with the anionic inositol phosphates, allowing them to be retained and separated on a nonpolar C18 reversed-phase column. researchgate.net The separation of isomers can be finely tuned by adjusting factors like the mobile phase pH and the concentration of the ion-pairing agent. nih.gov Some methods utilize a micellar mobile phase containing a surfactant to achieve separation on a reversed-phase column, offering an alternative to traditional ion-exchange HPLC. nih.gov

The table below summarizes various HPLC approaches used for inositol phosphate analysis.

| HPLC Technique | Stationary Phase (Column) | Mobile Phase Principle | Detection Method | Key Advantage |

| Anion-Exchange | Positively charged resin | Increasing salt gradient (e.g., ammonium (B1175870) formate) | Post-column derivatization, Mass Spectrometry | Excellent separation based on the number of phosphate groups. researchgate.net |

| Ion-Pair Reversed-Phase | C18 (nonpolar) | Contains an ion-pairing agent (e.g., tetrabutylammonium hydroxide) to neutralize analyte charge. researchgate.net | UV (after derivatization), Mass Spectrometry | Effective separation of positional isomers. researchgate.net |

| Micellar Liquid Chromatography | Reversed-phase | Contains a surfactant (e.g., HDTMA+OH-) that forms micelles. nih.gov | Radioactive flow detection, Mass Spectrometry | Good for radiolabeled samples; avoids high-quenching solvents. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Supelco® Ascentis® Express HILIC) | High organic content with a small amount of aqueous buffer. | Mass Spectrometry | Separates highly polar compounds like myo-inositol tri- and pentaphosphates. sigmaaldrich.com |

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of inositol phosphates, which lack natural chromophores for UV detection. researchgate.net This hyphenated technique provides both the high-resolution separation of chromatography and the sensitive, specific detection of mass spectrometry. nih.gov

Ion Chromatography (IC) is particularly well-suited for separating highly polar analytes like inositol phosphates. nih.gov When coupled with tandem mass spectrometry (IC-MS/MS), it allows for the resolution of positional isomers and their absolute quantification. nih.gov The separation is often achieved using a potassium hydroxide (KOH) gradient on a specialized anion-exchange column. nih.gov

Electrospray Ionization (ESI) is the most common interface used to transfer the separated inositol phosphates from the liquid phase to the gas phase for MS analysis. nih.govacs.org Inositol phosphates are typically analyzed in negative ion mode, where they are detected as multiply charged ions (e.g., [M-H]⁻, [M-2H]²⁻). bris.ac.uknih.gov

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity, which is critical for confident identification. In this setup, a specific precursor ion (e.g., the molecular ion of an inositol trisphosphate) is selected and fragmented. The resulting pattern of product ions serves as a structural fingerprint, helping to distinguish between isomers. acs.org This approach, often using selected reaction monitoring (SRM), enables highly sensitive and selective quantification, with detection limits reaching the picomole range. nih.govresearchgate.net

| Parameter | Description | Relevance to this compound Analysis |

| Chromatography | Ion-exchange chromatography is used to separate isomers. nih.govacs.org | Resolves this compound from other InsP₃ isomers like Ins(1,4,5)P₃. |

| Ionization | Electrospray Ionization (ESI) in negative mode. acs.orgnih.gov | Efficiently creates gas-phase ions of the highly polar inositol phosphates for MS detection. |

| Detection | Tandem Mass Spectrometry (MS/MS). nih.govacs.org | Provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions. |

| Quantification | Stable isotope-labeled internal standards are often used. researchgate.net | Improves accuracy and precision by correcting for variations in sample preparation and instrument response. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of inositol phosphate isomers. nih.gov While chromatography can separate isomers, NMR provides definitive proof of the phosphate group positions on the myo-inositol ring.

³¹P NMR is particularly powerful because it directly observes the phosphorus atoms in the phosphate groups. nih.gov Each phosphate group in a molecule like this compound will have a distinct chemical shift in the ³¹P NMR spectrum, determined by its specific chemical environment. nih.govnih.gov This allows for differentiation from other isomers where the phosphates are arranged differently. An advantage of ³¹P NMR is that it can quantify inositol phosphates without the need for analytical standards, which can be beneficial in complex biological samples. nih.gov

¹H NMR is also used to analyze the protons on the inositol ring. acs.org The phosphorylation pattern influences the chemical shifts and coupling constants of the ring protons, providing complementary structural information. nih.gov Advanced techniques, such as the use of ¹³C-labeled myo-inositol, can be employed to greatly enhance the NMR signal, allowing for the detection and quantification of inositol phosphates at low physiological concentrations within complex mixtures and even inside living cells. rsc.orgnih.gov

| NMR Technique | Nucleus Observed | Information Obtained | Application to this compound |

| ³¹P NMR | Phosphorus-31 | Number, environment, and connectivity of phosphate groups. nih.govnih.gov | Provides a distinct spectral fingerprint based on the 1, 2, and 3 positions of the phosphates, confirming the isomer's identity. |

| ¹H NMR | Proton | Information on the protons of the inositol ring, whose signals are affected by phosphorylation. acs.org | Complements ³¹P data for complete structural assignment. |

| ¹³C NMR (with labeling) | Carbon-13 | Tracing the metabolism of inositol and quantifying pools of specific inositol phosphates. rsc.orgnih.gov | Enables real-time monitoring of the formation and degradation of this compound in biological systems. |

Molecular Biology and Genetic Approaches for Enzyme and Pathway Study

Understanding the biological role of this compound requires studying the enzymes responsible for its synthesis and degradation. Molecular biology and genetic engineering provide essential tools to investigate these metabolic pathways.

To study an enzyme in detail, it must first be isolated in a pure form and in sufficient quantity. Gene cloning and heterologous expression are standard procedures to achieve this. The process involves identifying the gene that codes for a specific inositol phosphate-metabolizing enzyme (e.g., a kinase or a phosphatase), isolating it, and inserting it into a host organism that can produce the enzyme in large amounts. nih.govacs.org

Commonly used host systems include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov For example, the gene for an inositol polyphosphate kinase can be cloned and expressed in E. coli, allowing for the production and purification of the recombinant enzyme. acs.org This purified enzyme can then be used in in vitro assays to determine its substrate specificity, including its activity towards or production of this compound. This approach was used to characterize an inositol monophosphatase from Methanococcus jannaschii by expressing its gene in E. coli. nih.gov Similarly, genes for human inositol polyphosphate 5-phosphatases have been cloned and expressed in COS-7 cells to study their enzymatic activity on various inositol phosphate substrates. nih.gov

| Enzyme Type | Example Gene/Enzyme | Expression System | Purpose of Study |

| Kinase | Inositol Hexakisphosphate Kinase (IP6K) | E. coli | To produce the enzyme for chemoenzymatic synthesis of inositol pyrophosphates. acs.org |

| Kinase | myo-Inositol-3-Phosphate Synthase (MIPS) | Soybean, Synechocystis | To study the enzyme's role in phytic acid biosynthesis and to engineer MI production. nih.govnih.gov |

| Phosphatase | Inositol Monophosphatase (I-1-Pase) | E. coli | To characterize the kinetic properties of the enzyme from a hyperthermophilic archaeon. nih.gov |

| Phosphatase | Inositol Polyphosphate 5-Phosphatase | COS-7 cells (mammalian) | To confirm the hydrolyzing activity of a newly cloned human enzyme. nih.gov |

Site-directed mutagenesis is a powerful technique used to probe the relationship between an enzyme's structure and its function. By systematically changing specific amino acids within the enzyme, particularly in the active site, researchers can identify key residues involved in substrate binding and catalysis. nih.gov

For instance, if a particular amino acid is hypothesized to be critical for binding the phosphate group at the 2-position of an inositol trisphosphate substrate, mutating that amino acid and observing a loss of enzyme activity would support this hypothesis. This approach has been used extensively to study inositol phosphate kinases and phosphatases. nih.govelifesciences.org In a study of the GAP1(IP4BP) protein, which binds inositol 1,3,4,5-tetrakisphosphate, site-directed mutagenesis of residues in the proposed binding pocket led to a marked reduction in binding affinity, thereby verifying the binding site model. nih.gov Similarly, "gatekeeper" residues in inositol hexakisphosphate kinases (IP6Ks) have been identified and mutated to study their role in catalytic activity and inhibitor sensitivity. elifesciences.org These studies are crucial for understanding precisely how enzymes recognize and process specific isomers like this compound.

Genetic Manipulation in Model Organisms (e.g., Transgenic Studies)

Genetic manipulation in model organisms has become a cornerstone for elucidating the inositol phosphate signaling network in vivo. By altering the expression of key enzymes, researchers can observe the resulting biochemical and physiological changes, thereby assigning functions to specific inositol phosphates and their metabolic pathways.

A common approach involves creating transgenic plants or knockout animals to modify the levels of inositol phosphate kinases and phosphatases. researchgate.net For instance, studies in the model plant Arabidopsis thaliana have involved altering the expression of genes encoding for myo-inositol phosphate synthase (MIPS), the enzyme that catalyzes the first step in inositol biosynthesis, or inositol polyphosphate 5-phosphatase. usda.govresearchgate.net These manipulations allow for the investigation of the roles of specific inositol phosphates in plant development, stress tolerance, and signaling. usda.gov

In animal and yeast models, genetic deletion of enzymes such as inositol polyphosphate multikinase (IPMK) or inositol hexakisphosphate kinase (IP6K1) has been instrumental in revealing their impact on energy metabolism, insulin (B600854) signaling, and other crucial cellular processes. nih.govnih.gov Furthermore, expressing human enzymes in simpler model systems, such as the expression of human 1-D-myo-inositol-3-phosphate synthase (hINO1) in a yeast mutant lacking the corresponding enzyme, provides a powerful platform for studying the enzyme's function and identifying potential inhibitors. researchgate.net These transgenic studies are invaluable for understanding the integrated function of the inositol phosphate network within a whole organism.

Cellular and Biochemical Assays for Functional Characterization

In Vitro and Cell-Based Enzyme Activity Assays

A variety of enzymatic and cell-based assays are available to quantify the activity of enzymes that metabolize inositol trisphosphates and to measure the concentration of these second messengers.

In Vitro Assays:

Enzymatic Fluorometric Assays: These methods provide a sensitive way to determine myo-inositol trisphosphate concentrations. The process typically involves acid extraction of the inositol polyphosphates, separation via anion-exchange chromatography, dephosphorylation with an enzyme like alkaline phosphatase, and finally, enzymatic measurement of the liberated myo-inositol. nih.gov

Isotopically Labeled Substrate Assays: A more recent approach utilizes isotopically labeled substrates, such as [¹³C₆]Ins(1,4,5)P₃, in combination with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This allows for the real-time monitoring of enzyme activity, providing direct insights into the kinetics and sequence of phosphorylation or dephosphorylation events. nih.gov

Cell-Based Assays:

Homogeneous Time-Resolved Fluorescence (HTRF): The IP-One HTRF assay is a high-throughput method that measures the accumulation of D-myo-inositol 1-phosphate (IP₁), a downstream metabolite of inositol trisphosphate. selectscience.netbmglabtech.com Since IP₃ has a very short lifetime, measuring the more stable IP₁ product (whose breakdown is blocked by lithium chloride) serves as a reliable surrogate for the activation of phospholipase C and the production of IP₃. researchgate.net

ELISA: Competitive inhibition enzyme-linked immunosorbent assays (ELISA) use specific antibodies to detect and quantify inositol trisphosphate levels in samples, offering another tool for measurement. elkbiotech.com

Table 1: Comparison of Enzyme Activity Assay Methodologies

| Assay Type | Principle | Key Features | Typical Application |

|---|---|---|---|

| Enzymatic Fluorometric Assay | Enzymatic conversion of inositol to a fluorescent product after dephosphorylation. nih.gov | High sensitivity; Requires sample purification and separation steps. | Quantifying inositol phosphate levels in tissue extracts. |

| Isotopic NMR Spectroscopy | Real-time tracking of ¹³C-labeled substrate conversion by an enzyme. nih.gov | Provides direct kinetic data; Does not require radiolabeling. | Detailed mechanistic studies of kinase and phosphatase activity. |

| IP-One HTRF Assay | FRET-based detection of IP₁, a stable downstream metabolite of IP₃. bmglabtech.comresearchgate.net | High-throughput; Amenable to screening; Measures integrated pathway activity. | Screening for GPCR agonists/inverse agonists. |

| ELISA | Competitive binding of sample IP₃ and labeled IP₃ to a specific antibody. elkbiotech.com | Specific; Commercially available kits. | Quantifying IP₃ concentration in cell lysates or biological fluids. |

Calcium Flux Measurements in Cellular Systems

A primary function of D-myo-inositol 1,4,5-trisphosphate is to mobilize calcium (Ca²⁺) from intracellular stores, principally the endoplasmic reticulum. nih.govphysiology.orgnih.gov Therefore, measuring the resulting changes in cytosolic Ca²⁺ concentration is a direct method for assessing the functional activity of the IP₃ signaling pathway.

These measurements are typically performed using calcium-sensitive fluorescent indicators. Upon binding to Ca²⁺, these dyes exhibit a change in their fluorescence intensity or emission wavelength, which can be monitored using fluorescence microscopy.

Single-Cell Imaging: This technique provides high spatiotemporal resolution of Ca²⁺ signals within a single cell. Using confocal microscopy and a fluorescent dye like fluo-3, researchers can visualize elementary Ca²⁺ release events, such as "puffs" and "waves," that are initiated by IP₃ receptor activation. researchgate.net This allows for detailed study of the dynamics and modulation of Ca²⁺ signaling. nih.gov

Population-Based Assays: These assays measure the average Ca²⁺ response across a large population of cells in a microplate reader. While they lack the spatial detail of single-cell imaging, they are well-suited for high-throughput screening of compounds that modulate IP₃-mediated Ca²⁺ release. nih.gov

A classic experimental system for studying IP₃-induced Ca²⁺ release is the Xenopus oocyte. Microinjection of specific inositol phosphates, including isomers and analogues, into the oocyte and subsequent measurement of Ca²⁺-activated chloride currents or fluorescence changes provides a robust method to determine their potency and efficacy in releasing calcium. caymanchem.com

Application of Synthetic Inositol Phosphate Analogues and Cell-Permeant Esters

The highly polar and negatively charged nature of inositol phosphates prevents them from passively crossing cell membranes. To overcome this, chemists have developed synthetic analogues and cell-permeant derivatives that serve as powerful tools for studying their intracellular functions. mdpi.com

Cell-Permeant Esters: This strategy involves masking the negatively charged phosphate groups with lipophilic esters, such as acetoxymethyl (AM) or butyryloxymethyl (BM) groups. elsevierpure.com These uncharged, membrane-permeant molecules can diffuse into the cell, where endogenous esterases cleave the masking groups to release the native, active inositol phosphate. mdpi.comelsevierpure.com This technique allows researchers to bypass cell surface receptors and directly activate intracellular IP₃ pathways. Studies have shown that different ester groups have varying efficiencies; for example, IP₃/BM was found to release internal calcium at concentrations as low as 2 µM, whereas IP₃/AM was ineffective. researchgate.netelsevierpure.com

Synthetic Analogues: Chemical synthesis allows for the creation of a wide array of inositol phosphate analogues with modified structures. These can include:

Caged Compounds: These are inactive derivatives that can be rapidly activated by a flash of light (photolysis). capes.gov.br Caged InsP₃ allows for precise temporal and spatial control over its release within a cell, enabling detailed kinetic studies of Ca²⁺ signaling. mdpi.comcapes.gov.br

Metabolically Resistant Analogues: Analogues with modified phosphate groups, such as the diphosphate-containing 1-PP-Ins(4,5)P₂, can be synthesized to resist hydrolysis by cellular phosphatases, prolonging their signaling action. nih.gov

Affinity Probes and Immunogens: Analogues with substitutions at positions not critical for biological activity can be used to create affinity matrices for purifying receptor proteins or to generate specific antibodies. nih.gov

Table 2: Examples of Synthetic Inositol Phosphate Tools

| Tool Type | Example Compound(s) | Mechanism of Action | Research Application |

|---|---|---|---|

| Cell-Permeant Ester | IP₃/PM, IP₃/BM elsevierpure.com | Lipophilic ester groups are cleaved by intracellular esterases to release active IP₃. | Bypassing receptors to directly study intracellular IP₃ effects in intact cells. |

| Caged Compound | c-InsP₃ capes.gov.br | A photolabile group masks the molecule's activity until it is removed by UV light. | Precise temporal and spatial control of IP₃ release for kinetic studies of Ca²⁺ signaling. |

| Metabolically Resistant Analogue | 1-PP-Ins(4,5)P₂ nih.gov | Modifications to the phosphate backbone prevent enzymatic degradation. | Studying receptor binding and activation without rapid signal termination. |

| Affinity Ligand | 6-O-substituted Ins(1,4,5)P₃ nih.gov | An analogue attached to a solid support (e.g., beads). | Purification of IP₃ receptor proteins from cell lysates. |

Future Research Directions and Unresolved Questions in D Myo Inositol 1,2,3 Trisphosphate Biology

Identification and Characterization of Specific Receptors or Binding Partners for D-myo-inositol (1,2,3) Trisphosphate

A fundamental gap in our understanding of this compound is the identification of its specific cellular receptors or binding partners. While the receptors for the canonical InsP3 isomer, D-myo-inositol (1,4,5) trisphosphate, are well-characterized, it is unknown if this compound interacts with these or other, yet undiscovered, proteins.

Future research must prioritize the screening for and characterization of proteins that bind to this compound with high affinity and specificity. Techniques such as affinity chromatography using immobilized this compound as bait, yeast two-hybrid screens, and proximity-labeling approaches (e.g., BioID) in cellular models could identify potential interactors.

Once identified, the binding kinetics and specificity of these interactions must be quantified. Comparative binding assays with other inositol (B14025) trisphosphate isomers will be essential to determine if these receptors are unique to the 1,2,3-isomer or exhibit broader specificity. Elucidating the structural basis of these interactions through techniques like X-ray crystallography or cryo-electron microscopy will be crucial for understanding the molecular determinants of binding and for the potential design of specific pharmacological probes.

Comprehensive Elucidation of this compound-Specific Metabolic Fluxes

The metabolic pathways that synthesize and degrade this compound are not well defined. While it is listed in metabolic databases such as GutCyc and appears in pathways like phytate degradation in organisms such as Chlamydomonas reinhardtii, the specific enzymes responsible for its production and turnover in mammalian cells are largely unknown. biocyc.orgbiorxiv.org This represents a significant "pathway hole" in our knowledge of inositol phosphate (B84403) metabolism. biocyc.org

Future investigations should focus on identifying the kinases that phosphorylate inositol or its less-phosphorylated precursors to generate this compound, as well as the phosphatases that dephosphorylate it. This will likely involve a combination of in vitro enzymatic assays with purified candidate enzymes and in vivo studies using genetic manipulation (e.g., CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown) of these enzymes, followed by mass spectrometry-based quantification of inositol phosphate isomers.

Understanding the metabolic flux—the rate of synthesis and degradation—of this compound under various physiological and pathological conditions is a critical next step. The development of radiolabeled or fluorescently tagged precursors will be invaluable for tracing its metabolic fate within the cell and determining how its levels are regulated in response to different stimuli.

Delineation of Functional Specificity and Overlap Among Inositol Trisphosphate Isomers

A key unresolved question is whether this compound has a distinct biological function or if its roles overlap with those of other inositol trisphosphate isomers. The well-documented functional specificity among the D-myo-inositol (1,4,5) trisphosphate receptor subtypes, which exhibit differential binding to various inositol phosphate regioisomers, suggests that other isomers could indeed have unique roles.

Future research should systematically compare the cellular effects of this compound with its more studied counterparts, particularly D-myo-inositol (1,4,5) trisphosphate. This can be achieved by introducing the specific isomers into cells, either through microinjection or by using caged compounds that release the active molecule upon light stimulation, and then monitoring downstream signaling events.

A primary focus should be on its ability to mobilize intracellular calcium. Does it induce calcium release, and if so, what are the spatial and temporal characteristics of this signal compared to that induced by D-myo-inositol (1,4,5) trisphosphate? Does it act on the same or different intracellular calcium stores? Investigating its effects on other cellular processes, such as gene transcription, cytoskeletal organization, and membrane trafficking, will also be crucial to delineate its specific functions.

| Isomer Comparison | D-myo-inositol (1,4,5) trisphosphate | This compound |

| Receptor Binding | Well-characterized (InsP3 Receptors) | Unknown |

| Metabolic Pathway | Well-defined | Largely unknown |

| Primary Function | Intracellular Ca2+ release | To be determined |

Investigation of Novel Regulatory Mechanisms and Physiological Roles

The ultimate goal is to understand the physiological relevance of this compound. Its very existence implies a functional role, yet this remains almost entirely unexplored. Research into its potential involvement in cellular regulation and its contribution to health and disease is a priority.

Future studies should explore its role in various physiological contexts. For example, given the importance of inositol signaling in the nervous system, investigating the presence and function of this compound in neurons is a logical starting point. Does its concentration change during neuronal development, synaptic plasticity, or in neurodegenerative disease models?

Furthermore, considering that some inositol phosphate analogs can inhibit enzymes like phosphatidylinositol 3-kinase (PI3K), it is worth investigating whether this compound has any regulatory effects on key signaling kinases or phosphatases. Unbiased "omics" approaches, such as transcriptomics and proteomics, in cells with experimentally manipulated levels of this compound, could reveal novel pathways and processes that it regulates. The exploration of its role in the context of the gut microbiome, where it is known to be present, may also unveil important functions related to host-microbe interactions. biorxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are used to produce D-myo-inositol (1,2,3) trisphosphate, and how do regioselective phosphorylation methods affect purity and yield?

- Methodological Answer : The synthesis of inositol phosphates often relies on regioselective protection and phosphorylation. For example, Han et al. (2003) demonstrated 3-O-selective phosphorylation using tetraisopropyldisiloxane (TIPS) protection to generate phosphatidyl-D-myo-inositol derivatives . Similarly, Mills et al. (2003) employed butane-2,3-diacetal (BDA) protecting groups to simplify the synthesis of tetrakisphosphate derivatives, reducing steps and improving purity . Key challenges include avoiding unwanted hydrolysis of phosphate esters and ensuring stereochemical fidelity during deprotection.

Q. What are the recommended techniques for detecting and quantifying D-myo-inositol (1,2,3) trisphosphate in cellular systems?

- Methodological Answer : Radiometric detection using tritium-labeled derivatives (e.g., D-[Inositol-1-³H(N)]-Inositol-1,4,5-Trisphosphate) provides high sensitivity for tracing inositol phosphate dynamics in Ca²⁺ signaling studies . For non-radioactive approaches, ¹³C-labeled myo-inositol combined with NMR spectroscopy enables structural elucidation and quantification of inositol phosphate metabolites, as demonstrated by Harmel et al. (2019) .

Q. How does D-myo-inositol (1,2,3) trisphosphate differ functionally from its regioisomers (e.g., 1,4,5 or 1,2,6 trisphosphate)?

- Methodological Answer : Functional differences arise from distinct receptor-binding affinities. For instance, D-myo-inositol (1,4,5) trisphosphate (InsP₃) is a canonical Ca²⁺-mobilizing second messenger, while the (1,2,6) isomer shows anti-inflammatory properties . To compare activities, researchers use competitive binding assays with InsP₃ receptors (IP₃Rs) or measure downstream effects like Ca²⁺ flux in cell lines .

Advanced Research Questions

Q. How can contradictions in reported signaling roles of D-myo-inositol (1,2,3) trisphosphate be resolved, particularly in overlapping pathways with other second messengers?

- Methodological Answer : Discrepancies often stem from cross-reactivity of detection reagents or incomplete pathway inhibition. For example, Communi et al. (1995) identified InsP₃ 3-kinase as a key regulator of InsP₃ metabolism, which may confound results if not pharmacologically inhibited . Dual-labeling experiments (e.g., ³H/¹³C isotopes) combined with genetic knockout models (e.g., IP₃R-deficient cells) can isolate specific contributions .

Q. What strategies are effective for studying stereospecific interactions between D-myo-inositol (1,2,3) trisphosphate and lipid-binding domains (e.g., PH or PX domains)?

- Methodological Answer : Crystallography and nuclear Overhauser effect (NOE) NMR are critical for mapping binding interactions. Harmel et al. (2019) used ¹³C-NMR to resolve stereospecific contacts between inositol phosphates and proteins . Computational docking (e.g., AutoDock) paired with mutagenesis of key residues (e.g., Lys/Arg in binding pockets) further validates interaction sites .

Q. What experimental designs address challenges in synthesizing diphosphorylated derivatives (e.g., 1-PP-InsP₅) for functional studies?

- Methodological Answer : Unsymmetric diphosphorylation requires orthogonal protecting groups. Mills et al. (2003) achieved selective phosphorylation at position 5 of myo-inositol using BDA protection, while Sureshan et al. (2004) resolved enantiomers via cyclohexylidene acetal intermediates . Purity is validated via HPLC coupled with mass spectrometry, and biological activity is confirmed using kinase/phosphatase inhibition assays .

Q. How do metabolic perturbations (e.g., arsenic exposure) impact D-myo-inositol (1,2,3) trisphosphate biosynthesis and downstream pathways?

- Methodological Answer : Ameer (2016) linked arsenic exposure to dysregulated inositol phosphate pathways via methylation and gene expression profiling (e.g., INPP5A upregulation) . To model this, researchers expose cell lines to sodium arsenite and quantify inositol phosphates via LC-MS, while siRNA knockdown of INPP5A clarifies its role in pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.